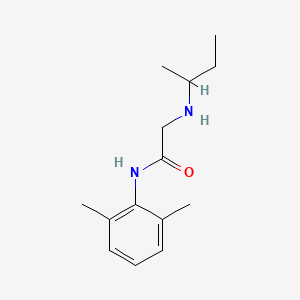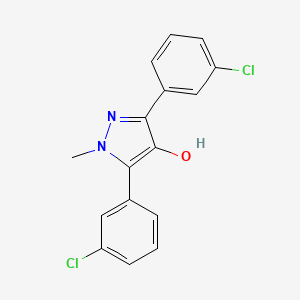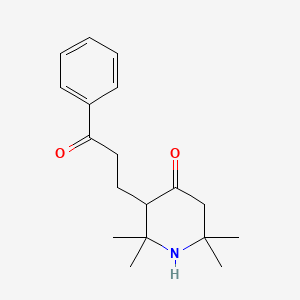
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by a piperidinone ring substituted with tetramethyl groups and a phenylpropyl ketone side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a phenylpropyl ketone derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used as a catalyst and chemical oxidant.
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties and use in biochemical research.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various derivatives.
Uniqueness
What sets 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one apart from these similar compounds is its unique structural combination of a piperidinone ring with a phenylpropyl ketone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60709-16-2 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-17(2)12-16(21)14(18(3,4)19-17)10-11-15(20)13-8-6-5-7-9-13/h5-9,14,19H,10-12H2,1-4H3 |
InChI-Schlüssel |
MZDWKTUOMIQWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(N1)(C)C)CCC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


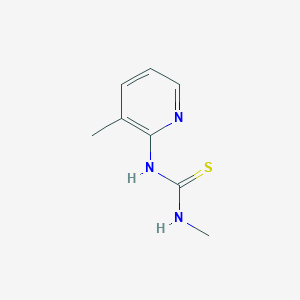

![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
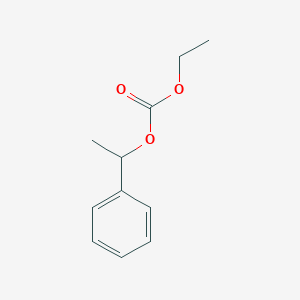
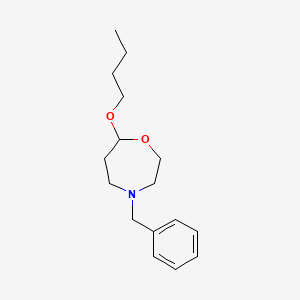
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
